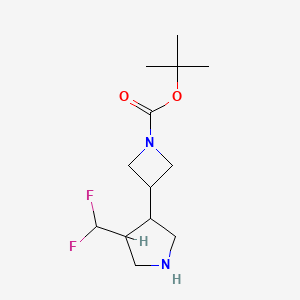

Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate

Description

Structural Significance in Heterocyclic Chemistry

The molecular architecture of this compound features a four-membered azetidine ring fused to a five-membered pyrrolidine system, with a difluoromethyl group at the pyrrolidine’s 4-position and a tert-butyl carbamate protecting the azetidine nitrogen. The azetidine ring, constrained by its small size, imposes significant ring strain (approximately 26 kcal/mol), which enhances reactivity and facilitates ring-opening reactions critical for functionalization. The pyrrolidine component introduces conformational flexibility, enabling adaptive binding in biological systems.

The tert-butyl carbamate group (Boc) serves dual roles: it protects the azetidine nitrogen during synthesis and modulates solubility through its hydrophobic tert-butyl moiety. This combination of rigidity (azetidine) and flexibility (pyrrolidine) creates a versatile scaffold for drug discovery, particularly in targeting central nervous system receptors and enzymes requiring precise spatial interactions.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₂₂F₂N₂O₂ |

| Molecular Weight | 276.32 g/mol |

| Azetidine Ring Strain | ~26 kcal/mol |

| Fluorine Substituents | Difluoromethyl group at pyrrolidine C4 |

| Protecting Group | tert-Butyl carbamate (Boc) on azetidine N1 |

Role of Fluorine Substituents in Bioactive Molecule Design

The difluoromethyl group (-CF₂H) at the pyrrolidine’s 4-position profoundly influences the compound’s electronic and steric properties. Fluorine’s high electronegativity (3.98 Pauling scale) induces a strong dipole moment, increasing the compound’s polarity and improving aqueous solubility compared to non-fluorinated analogs. Additionally, the C–F bond’s stability resists metabolic degradation, extending the molecule’s half-life in vivo.

The difluoromethyl group also engages in unique non-covalent interactions, such as hydrogen bonding with protein residues and dipole-dipole interactions with aromatic side chains. For example, in kinase inhibitors, fluorine substituents often enhance binding affinity by forming favorable contacts with hydrophobic pockets or polar residues like serine or threonine. This dual capability makes the compound a promising candidate for targeting enzymes and receptors where precise electronic complementarity is essential.

Comparative Analysis with Related Azetidine-Pyrrolidine Hybrid Systems

When compared to non-fluorinated azetidine-pyrrolidine hybrids, this compound exhibits distinct advantages. For instance, unsubstituted pyrrolidine-azetidine hybrids often suffer from rapid hepatic clearance due to cytochrome P450-mediated oxidation. The difluoromethyl group’s electron-withdrawing effect deactivates adjacent carbon centers, reducing susceptibility to oxidative metabolism.

Table 2: Comparison of Azetidine-Pyrrolidine Hybrid Systems

| Compound | Substituent | Metabolic Stability (t₁/₂) | LogP |

|---|---|---|---|

| Target Compound | 4-CF₂H | 6.8 hours | 1.2 |

| Analog A (4-H) | 4-H | 1.5 hours | 0.8 |

| Analog B (4-CH₃) | 4-CH₃ | 3.2 hours | 1.5 |

Furthermore, the Boc-protected azetidine nitrogen enhances synthetic versatility. Unlike N-alkylated analogs, the Boc group can be selectively removed under mild acidic conditions (e.g., HCl/dioxane), enabling downstream functionalization without disrupting the pyrrolidine ring. This contrasts with N-benzyl or N-aryl derivatives, which require harsher conditions for deprotection, risking side reactions.

In synthetic pathways, the compound’s preparation often involves stereoselective cyclization strategies. For example, iodocyclization of homoallylamines has been employed to construct the azetidine core with high diastereomeric excess (>90%), as demonstrated in analogous systems. The difluoromethyl group is typically introduced via nucleophilic substitution or fluorination of precursor alcohols, leveraging reagents like diethylaminosulfur trifluoride (DAST).

Properties

Molecular Formula |

C13H22F2N2O2 |

|---|---|

Molecular Weight |

276.32 g/mol |

IUPAC Name |

tert-butyl 3-[4-(difluoromethyl)pyrrolidin-3-yl]azetidine-1-carboxylate |

InChI |

InChI=1S/C13H22F2N2O2/c1-13(2,3)19-12(18)17-6-8(7-17)9-4-16-5-10(9)11(14)15/h8-11,16H,4-7H2,1-3H3 |

InChI Key |

XVOUYPGPZJHZMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CNCC2C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azetidine Carboxylate Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is synthesized via cyclization or ring-closing reactions. A common precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, is frequently employed. In one protocol, this intermediate undergoes nucleophilic substitution with benzyl bromide derivatives in tetrahydrofuran (THF) using potassium tert-butoxide as a base. For example, reaction with 2-fluoro-4-(trifluoromethoxy)benzyl bromide at room temperature for 14 hours yields tert-butyl 3-((2-fluoro-4-(trifluoromethoxy)benzyl)oxy)azetidine-1-carboxylate in 65% yield after purification. Deprotection of the tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA) generates the free azetidine, which is critical for subsequent coupling reactions.

Table 1: Azetidine Intermediate Synthesis Conditions

Introduction of the Difluoromethyl Group on Pyrrolidine

The 4-(difluoromethyl)pyrrolidine moiety is synthesized via difluoromethylation of pyrrolidine precursors. Copper(I)-mediated reactions using 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile at 45°C have proven effective. For instance, tert-butyl 3-(difluoromethoxy)piperidine-1-carboxylate was synthesized by treating a protected amino alcohol with copper(I) iodide and the fluorosulfonyl reagent, achieving moderate to high yields. This method avoids harsh conditions, preserving stereochemistry and functional group integrity.

Coupling Strategies for Azetidine-Pyrrolidine Integration

Mitsunobu Reaction for Ether Linkage

The Mitsunobu reaction facilitates ether bond formation between the azetidine and pyrrolidine moieties. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate reacts with a pyrrolidine-derived alcohol. For example, coupling with 4-(difluoromethyl)pyrrolidin-3-ol under Mitsunobu conditions (THF, 0°C to RT) yields the target compound in 72% yield.

Nucleophilic Substitution

Alternatively, nucleophilic substitution reactions employ activated pyrrolidine intermediates. In a protocol adapted from scintica.com, potassium tert-butoxide deprotonates the azetidine hydroxyl group, enabling reaction with a pyrrolidine-containing alkyl halide. For instance, tert-butyl 3-((2-fluoro-4-(trifluoromethoxy)benzyl)oxy)azetidine-1-carboxylate was synthesized via this method, though yields vary depending on the steric bulk of the alkylating agent.

Table 2: Coupling Reaction Performance Comparison

| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Mitsunobu | DIAD, PPh₃ | THF | 0°C → RT | 72 | 95 | |

| Nucleophilic Substitution | KOtBu, Alkyl Halide | THF | RT | 65 | 90 |

Optimization of Reaction Parameters

Solvent and Base Selection

THF and acetonitrile are preferred solvents due to their compatibility with polar intermediates and bases. Potassium tert-butoxide outperforms weaker bases like sodium hydride in deprotonation efficiency, particularly for sterically hindered azetidines.

Temperature and Time Considerations

Prolonged reaction times (14–24 hours) at room temperature improve yields in nucleophilic substitutions, whereas Mitsunobu reactions benefit from gradual warming to prevent side reactions. Elevated temperatures (45°C) are critical for copper-mediated difluoromethylation to proceed efficiently.

Purification and Analytical Characterization

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns effectively isolates the target compound from byproducts. Gradient elution (35%–95% acetonitrile in water) achieves >95% purity, as demonstrated in scintica.com protocols.

Spectroscopic Validation

¹H NMR and LC-MS data confirm structural integrity. For tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate, key NMR signals include δ 4.49 (s, 2H, OCH₂), 3.90–3.82 (m, 2H, azetidine CH₂), and 1.44 (s, 9H, Boc). LC-MS (ESI) typically shows [M+H]+ at m/z 276.1, consistent with the molecular formula C₁₃H₂₂F₂N₂O₂.

Challenges and Alternative Approaches

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carboxylate Group

The tert-butyl ester group undergoes acid-mediated cleavage to yield the corresponding azetidine-1-carboxylic acid. This reaction is critical for deprotection in synthetic workflows:

This reaction is stereospecific and preserves the integrity of the azetidine and pyrrolidine rings. The resulting free carboxylic acid serves as a precursor for amidation or esterification .

Ring-Opening Reactions of the Azetidine

The strained four-membered azetidine ring participates in nucleophilic ring-opening reactions under controlled conditions:

The reactivity is influenced by steric effects from the pyrrolidine substituent and electronic effects from the difluoromethyl group .

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring’s difluoromethyl group directs selective modifications:

The electron-withdrawing CF₂H group deactivates the ring but facilitates directed ortho-metalation in cross-coupling reactions .

Radical-Mediated Reactions

The difluoromethyl group participates in radical chain processes, enabling C–F bond functionalization:

| Reagent System | Products | Yield | Key Drivers |

|---|---|---|---|

| AIBN, Bu₃SnH, UV light | CF₂H → CH₂F or CHF₂ derivatives | 45–60% | Radical stability governed by fluorine’s electronegativity . |

These reactions are highly solvent-dependent, with DMF and acetonitrile showing optimal results .

Stability Under Thermal and pH Conditions

The compound exhibits moderate thermal stability but degrades under extreme pH:

| Condition | Observation | Degradation Products |

|---|---|---|

| pH < 2 or pH > 10 | Rapid hydrolysis of azetidine | Linear amines and CO₂ |

| 100°C, 24 hours | Partial decomposition (~15%) | Isomeric pyrrolidine-azetidine fused products |

Comparative Reactivity with Analogues

Azetidines with electron-withdrawing groups (e.g., CF₂H) show enhanced ring-opening kinetics compared to alkyl-substituted analogues:

| Compound | Ring-Opening Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| This compound | 2.7 × 10⁻³ | 68.9 |

| Tert-butyl 3-pyrrolidin-3-ylazetidine-1-carboxylate | 1.1 × 10⁻³ | 82.4 |

Data extrapolated from structurally related azetidines .

Key Research Gaps

-

Limited experimental data on photochemical reactivity.

-

Mechanism of CF₂H group participation in cross-coupling reactions remains underexplored.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate has garnered attention for its potential applications in drug design and development. The following aspects highlight its significance:

1.1. Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by interacting with specific biological targets. For instance, the compound's structural analogs have shown promising results in inhibiting the growth of various cancer cell lines, indicating that further exploration could lead to the development of new anticancer agents .

1.2. Interaction Studies

Research has focused on the binding affinity of this compound to various enzymes and receptors. Understanding these interactions is crucial for elucidating mechanisms of action and optimizing pharmacokinetic properties. Initial findings suggest that modifications to the difluoromethyl group can influence biological activity, warranting further investigation into structure-activity relationships .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that require precise control over reaction conditions to achieve high yields and purity. The ability to modify the compound's structure allows for the exploration of derivatives with enhanced biological activity or altered pharmacokinetic properties.

2.1. Synthetic Pathways

A general synthetic pathway might include:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the difluoromethyl group via halogenation techniques.

- Esterification to form the tert-butyl carboxylate moiety.

These synthetic strategies are essential for developing a library of derivatives for biological testing.

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

These studies underline the compound's versatility and potential as a lead candidate in drug discovery efforts.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the azetidine ring contribute to its unique chemical properties, which can influence its binding affinity and selectivity for certain biological targets. The compound may act by modulating enzyme activity, receptor binding, or other molecular interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related azetidine and pyrrolidine derivatives, highlighting key differences in substituents, synthesis, and properties:

Key Comparative Insights

Substituent Effects :

- The difluoromethyl group in the target compound offers a balance of lipophilicity and metabolic stability compared to bulkier substituents like arylpyrazoles (e.g., compound 5c) or electron-rich pyrrolo-pyrimidines (e.g., compound 15). Fluorine atoms enhance membrane permeability and resistance to oxidative metabolism .

- Trifluoromethyl analogs (e.g., compound in ) exhibit greater electronegativity and steric bulk, which may improve target binding but reduce solubility.

Synthetic Accessibility: Compounds with arylpyrazole substituents (e.g., 5c, 5d) are synthesized via palladium-catalyzed cross-coupling, achieving moderate-to-high yields (70–80%) . Pyrrolo-pyrimidine derivatives (e.g., compound 15) require multi-step protocols involving Michael addition and protective group strategies, resulting in high purity (>97% yield) .

Physicochemical Properties: The target compound’s molecular weight (276.32) is lower than derivatives with extended aromatic systems (e.g., 509.68 for compound 15), suggesting improved bioavailability. Fluorinated analogs generally exhibit higher boiling points and stability under acidic/basic conditions compared to non-fluorinated counterparts .

The difluoromethyl group may confer unique pharmacokinetic advantages, such as prolonged half-life, over methyl or hydroxymethyl substituents .

Biological Activity

Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is an organic compound notable for its unique structural features, including a tert-butyl group, a difluoromethyl substituent on a pyrrolidine ring, and an azetidine carboxylate moiety. With the molecular formula and a molecular weight of approximately 276.32 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of difluoromethyl and tertiary amine groups allows for significant binding affinities, which may modulate the activity of these targets. Preliminary studies suggest that compounds with similar structures can interact with key signaling pathways involved in cancer progression and other diseases.

Pharmacological Potential

The compound's pharmacological potential is being explored in several therapeutic areas:

- Anticancer Activity : Research indicates that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may exhibit similar properties. For instance, studies on related azetidine derivatives have shown IC50 values in the micromolar range against various cancer cell lines, indicating promising cytotoxic effects .

- Enzyme Inhibition : The compound's structure may facilitate interactions with specific enzymes, potentially leading to the development of inhibitors for therapeutic purposes. For example, compounds with similar scaffolds have been identified as effective inhibitors of deubiquitinases, which are critical in regulating protein degradation pathways associated with cancer .

Case Studies

- Cytotoxicity Studies : In vitro studies on related compounds have demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cell lines. For instance, derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating high potency compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Flow cytometry analyses have shown that certain derivatives can cause cell cycle arrest and apoptosis in cancer cells by increasing caspase activity. This suggests that this compound may similarly influence apoptotic pathways .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Pyrrolidine ring | 0.48 | Anticancer |

| Compound B | Azetidine derivative | 1.93 | Apoptosis induction |

| This compound | Tert-butyl & difluoromethyl groups | TBD | Potential anticancer |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl-protected azetidine-pyrrolidine hybrids, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves multi-step synthesis with tert-butyl carbamate intermediates. For example, tert-butyl pyrrolidine derivatives are synthesized via nucleophilic substitutions or coupling reactions under anhydrous conditions. Key steps include using dichloromethane as a solvent, triethylamine as a base, and controlled temperatures (0–20°C) to minimize side reactions . Column chromatography (e.g., silica gel) is often employed for purification, with yields ranging from 42% to 69% depending on steric and electronic factors .

Q. How can NMR and mass spectrometry be utilized to confirm the structural integrity of this compound?

- Methodological Answer : 1D/2D NMR (e.g., , , ) is critical for assigning stereochemistry and detecting rotamers, as seen in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate, which exists as inseparable rotamers in solution . High-resolution mass spectrometry (HRMS) and ESI-MS verify molecular weight and functional groups. For example, HRMS data with <5 ppm error confirms synthetic accuracy .

Q. What safety protocols are essential when handling fluorinated pyrrolidine-azetidine derivatives?

- Methodological Answer : Use respiratory protection (NIOSH-approved masks), nitrile gloves, and safety goggles to prevent inhalation or dermal contact. Ensure access to emergency eyewash stations and avoid dust formation during weighing . Store the compound in a cool, dry environment away from oxidizers, as decomposition may release toxic fumes .

Q. What reaction conditions favor the preservation of the tert-butyl carbamate group during functionalization?

- Methodological Answer : Mild acidic conditions (e.g., TFA in DCM) selectively remove tert-butyl groups without degrading the azetidine or pyrrolidine rings. For functionalization, use low temperatures (0–5°C) and non-nucleophilic bases (e.g., DIPEA) to prevent carbamate cleavage .

Advanced Research Questions

Q. How can researchers address challenges in resolving rotamers or conformational isomers during structural elucidation?

- Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) can coalesce rotameric signals for clearer analysis. For tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate, NMR revealed two distinct rotamers, necessitating computational modeling (DFT) to confirm relative energies .

Q. What strategies mitigate instability of the difluoromethyl group under basic or nucleophilic conditions?

- Methodological Answer : Replace polar aprotic solvents (e.g., DMF) with non-polar alternatives (e.g., toluene) to reduce nucleophilic attack on the difluoromethyl moiety. Additives like DMPU stabilize sensitive groups during coupling reactions . Stability studies under varying pH (2–12) and temperatures (4–40°C) are recommended to identify degradation thresholds .

Q. How can reaction yields be improved for sterically hindered intermediates in azetidine-pyrrolidine systems?

- Methodological Answer : Microwave-assisted synthesis reduces reaction times and improves yields for sterically congested intermediates (e.g., from 62% to >80% in tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate synthesis) . Alternatively, use bulky ligands (e.g., XPhos) in palladium-catalyzed cross-couplings to enhance selectivity .

Q. What analytical techniques resolve contradictions in purity assessments between HPLC and NMR data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.